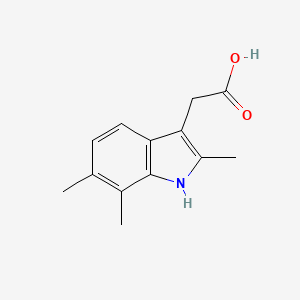

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid

説明

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid, also known as TMA-A, is an organic compound that is used in various scientific research applications. It is a derivative of indolic acid and is a monocarboxylic acid. TMA-A is a colorless solid at room temperature, and has a pungent odor. It is typically found as an intermediate in the synthesis of pharmaceuticals, dyes, and other compounds.

詳細な合成法

Design of the Synthesis Pathway

The synthesis pathway for (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid involves the reaction of 2,6,7-trimethylindole with bromoacetic acid in the presence of a base to form the desired product.

Starting Materials

2,6,7-trimethylindole, bromoacetic acid, base (e.g. sodium hydroxide)

Reaction

Step 1: Dissolve 2,6,7-trimethylindole in a suitable solvent (e.g. ethanol)., Step 2: Add bromoacetic acid to the solution and stir at room temperature for several hours., Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the acid formed during the reaction., Step 4: Extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 5: Purify the product by recrystallization or column chromatography.

作用機序

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid is believed to act as an agonist at a variety of receptors, including serotonin receptors. It is thought to activate these receptors, leading to a variety of physiological effects. In addition, (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid has been found to interact with a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.

生化学的および生理学的効果

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid has been found to act as an agonist at receptors for serotonin, dopamine, and norepinephrine, leading to an increase in the production of these neurotransmitters. It has also been found to have an effect on the production of prostaglandins, which are involved in inflammation and pain.

実験室実験の利点と制限

The main advantage of using (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent such as ethanol before it can be used. Additionally, it is toxic and can cause skin irritation, so it should be handled with care.

将来の方向性

There are a number of potential future directions for research involving (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid. For example, further research could be conducted to investigate the effects of (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid on other receptors and enzymes, as well as its effects on other physiological processes. Additionally, further research could be conducted to investigate the potential therapeutic applications of (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid, such as its use as an antidepressant or antifungal agent. Additionally, research could be conducted to investigate the potential toxicity of (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid and its effects on other organs and systems in the body. Finally, research could be conducted to investigate the potential uses of (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid in industry, such as its use as a dye or as an intermediate in the synthesis of other compounds.

科学的研究の応用

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid has been used in various scientific research applications, such as in the synthesis of pharmaceuticals and dyes. It has also been used in the study of plant hormones and their effects on plant growth and development. Additionally, (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid has been used in the study of the mechanism of action of certain drugs, such as antifungal agents, and in the study of the biochemical and physiological effects of certain compounds.

特性

IUPAC Name |

2-(2,6,7-trimethyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-7-4-5-10-11(6-12(15)16)9(3)14-13(10)8(7)2/h4-5,14H,6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGYSCIYCHOGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(N2)C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989441 | |

| Record name | (2,6,7-Trimethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid | |

CAS RN |

6949-72-0 | |

| Record name | 2,6,7-Trimethyl-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6949-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC22872 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,6,7-Trimethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)